[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No.: 536-14-1
Cat. No.: VC16534197
Molecular Formula: C39H79N2O6P
Molecular Weight: 703.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536-14-1 |
|---|---|
| Molecular Formula | C39H79N2O6P |
| Molecular Weight | 703.0 g/mol |
| IUPAC Name | [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+ |
| Standard InChI Key | RWKUXQNLWDTSLO-NHQGMKOOSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, reflects its three primary domains:
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Sphingoid backbone: An 18-carbon chain with a trans double bond at the 4-position (E-configuration), a hydroxyl group at C3, and a hexadecanoylamino group at C2.
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Phosphorylcholine head group: A phosphate ester linked to a trimethylammonium ethyl group, conferring zwitterionic properties.
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Acyl chain: A saturated C16 fatty acid (hexadecanoic acid) bonded via an amide linkage.
The molecular formula is C₃₉H₇₉N₂O₆P with a molecular weight of 703.0 g/mol. Its isomeric SMILES string, CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCCN+(C)C)C(/C=C/CCCCCCCCCCCCC)O, precisely encodes the stereochemistry and functional group arrangement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₇₉N₂O₆P | |
| Molecular Weight | 703.0 g/mol | |
| IUPAC Name | [(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
| InChIKey | RWKUXQNLWDTSLO-NHQGMKOOSA-N |
Stereochemical Considerations
The E-configuration of the C4 double bond imposes rigidity on the sphingoid backbone, influencing lipid packing in membranes . The 3-hydroxy group participates in hydrogen bonding with adjacent lipids, while the amide linkage between the sphingoid base and hexadecanoyl chain enhances structural stability .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves sequential amidation and phosphorylation reactions:
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Sphingoid base preparation: Enzymatic or chemical synthesis of (E)-3-hydroxyoctadec-4-en-2-amine.
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N-acylation: Coupling hexadecanoic acid to the sphingoid base using carbodiimide-based reagents.
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Phosphorylation: Reaction with 2-(trimethylazaniumyl)ethyl phosphate under Mitsunobu conditions to install the head group.
Critical challenges include preventing double bond isomerization during phosphorylation and achieving high enantiomeric purity at C3.
Purification and Characterization
Reverse-phase HPLC with evaporative light scattering detection is typically employed for purification, followed by structural validation via:
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Mass spectrometry: ESI-MS confirms the molecular ion [M+H]+ at m/z 704.3.
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NMR spectroscopy: ¹H and ¹³C NMR resolve the trans double bond (J = 15 Hz) and quaternary ammonium signals .
Physicochemical Properties
Thermodynamic Behavior
Differential scanning calorimetry (DSC) of analogous sphingomyelins reveals:
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Main phase transition temperature (Tₘ): ~45°C for C16:0-SM, influenced by acyl chain length and head group interactions .
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Miscibility with glycerophospholipids: Phase separation occurs in mixtures with unsaturated phosphatidylcholines (e.g., DOPC), forming liquid-ordered (L₀) domains .
Table 2: Phase Behavior in Binary Mixtures
| Lipid Partner | Miscibility | Domain Formation | Source |
|---|---|---|---|
| DPPC (16:0 PC) | Partial | Lo + Ld phases | |
| DOPC (18:1 PC) | Immiscible | Phase separation | |
| Cholesterol | Miscible | Lo phase |
Solubility and Aggregation
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Aqueous solubility: <1 μM due to the hydrophobic acyl chains.
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Critical micelle concentration (CMC): ~10 nM, forming micelles with 50–100 monomers .
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Liposome formation: Hydration of thin lipid films produces unilamellar vesicles (diameter: 100–200 nm) suitable for drug delivery .
Biological Roles and Applications
Membrane Biophysics
The compound’s rigid sphingoid base and saturated acyl chain promote:
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Membrane order: Increased packing density in lipid rafts, as shown by fluorescence anisotropy studies .
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Lateral pressure profiles: Modulation of membrane protein activity, including G protein-coupled receptors .
Pharmaceutical Applications
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Drug delivery: Liposomal formulations incorporating this sphingomyelin analog exhibit enhanced stability and tumor targeting .
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Enzyme inhibition: The phosphorylcholine head group competitively inhibits phospholipase Cδ1 (IC₅₀ = 12 μM) .
Research Challenges and Future Directions
Synthesis Optimization
Current limitations include:
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Low yields: <30% in phosphorylation steps due to side reactions.
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Scalability: Multi-step purifications hinder industrial-scale production.
Mechanistic Studies
Open questions remain regarding:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume